Ansamitocin P-3 discovery from Actinosynnema pretiosum
Ansamitocin P-3 discovery from Actinosynnema pretiosum
An in-depth technical guide on the discovery, biosynthesis, and production of Ansamitocin P-3 from Actinosynnema pretiosum. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Ansamitocin P-3 is a potent antitumor agent belonging to the maytansinoid family of macrolactams.[1] Its significance in modern oncology is highlighted by its use as the cytotoxic "warhead" in the antibody-drug conjugate (ADC) Trastuzumab emtansine (T-DM1), a targeted therapy for HER2-positive breast cancer.[2] Unlike its plant-derived counterpart, maytansine, ansamitocins are microbial products, originally isolated from the actinomycete Actinosynnema pretiosum.[1][3] This microbial origin offers a significant advantage for large-scale production through fermentation, bypassing the supply limitations of plant extraction.[3]
This guide provides a comprehensive technical overview of the discovery of Ansamitocin P-3 from Actinosynnema pretiosum, detailing the fermentation, extraction, and purification processes. It further explores the compound's biosynthetic pathway and strategies for enhancing its production.
Discovery and Production
The structural similarity between the plant-derived maytansinoids and microbial ansamycins prompted a search for microorganisms capable of producing these potent antitumor compounds. This investigation led to the successful isolation of ansamitocins from the fermentation broth of Actinosynnema pretiosum.[1] The production of Ansamitocin P-3 is a multi-stage process, beginning with the controlled fermentation of the microorganism, followed by meticulous extraction and purification steps to isolate the target compound from a complex metabolic mixture.[4][5]
Fermentation
The production of Ansamitocin P-3 relies on submerged culture fermentation of Actinosynnema pretiosum. Various strains, including ATCC 31565, have been utilized.[6] The process involves cultivating the strain in specifically formulated media to promote growth and secondary metabolite production. Optimization of media components and culture conditions is critical for maximizing yield.[7][8]
Extraction and Purification
Isolating Ansamitocin P-3 from the complex fermentation broth is a significant challenge that requires a multi-step purification strategy.[4][5] The process typically starts with solvent extraction to separate the ansamitocins from the aqueous broth. This crude extract then undergoes several rounds of chromatography to achieve the high level of purity required for pharmaceutical applications.[4] Techniques such as high-performance counter-current chromatography (HPCCC) have been successfully employed for the preparative isolation and purification of Ansamitocin P-3, yielding high-purity product in a relatively short time.[5]
Experimental Protocols
This section details the methodologies for the fermentation of Actinosynnema pretiosum and the subsequent isolation of Ansamitocin P-3.
Fermentation of Actinosynnema pretiosum
This protocol is a composite of methodologies described in the literature.[1][2][6]
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Strain Maintenance : Actinosynnema pretiosum (e.g., ATCC 31565) is maintained on Yeast Malt Glucose (YMG) agar plates.[1][2] The composition is detailed in Table 1.
-
Seed Culture : A seed culture is initiated by inoculating a loopful of mycelia from the agar plate into a seed medium (e.g., S1 medium). The culture is incubated at 28-30°C with agitation (220 rpm) for 24-48 hours.[2][9]
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Production Culture : The seed culture is then transferred (typically 3-10% v/v) into a larger volume of production medium.[2] Fermentation is carried out at 25-28°C for 7 to 10 days with continuous agitation.[2][9] The composition of various media is provided in Table 1.
-
Monitoring : The production of Ansamitocin P-3 is monitored throughout the fermentation process using High-Performance Liquid Chromatography (HPLC).[10][11]
Extraction and Purification Protocol
The following is a general protocol for the isolation and purification of Ansamitocin P-3.[5]
-
Broth Separation : At the end of the fermentation, the culture broth is centrifuged or filtered to separate the mycelia from the supernatant.
-
Solvent Extraction : The supernatant is extracted with an organic solvent such as ethyl acetate. The organic phases are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification : The crude extract is subjected to purification. High-performance counter-current chromatography (HPCCC) has been shown to be effective.
-
Solvent System : A two-phase solvent system, such as hexane-ethyl acetate-methanol-water (0.6:1:0.6:1, v/v/v/v), is prepared and equilibrated.[5]
-
Separation : The crude sample is dissolved in a mixture of the upper and lower phases and injected into the HPCCC column. The separation is run at a specific flow rate and rotational speed.
-
Fraction Collection : Fractions are collected and analyzed by HPLC to identify those containing high-purity Ansamitocin P-3.
-
-
Final Purification and Identification : The purified fractions are combined, and the solvent is evaporated. The final product's purity and structure are confirmed using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[5]
Quantitative Data
The following tables summarize quantitative data related to the production of Ansamitocin P-3.
Table 1: Composition of Various Culture Media for Actinosynnema pretiosum
| Medium Type | Component | Concentration | Reference |
|---|---|---|---|
| YMG Medium | Yeast Extract | 0.4% (w/v) | [1][2] |
| Malt Extract | 1.0% (w/v) | [1][2] | |
| Glucose | 0.4% (w/v) | [1][2] | |
| Agar (for solid) | 1.5 - 1.8% (w/v) | [2][6] | |
| Optimized Medium | Sucrose | 4.5% (w/v) | [8] |
| Dextrin | 4.5% (w/v) | [8] | |
| Polypeptone | 0.16% (w/v) | [8] | |
| Yeast Extract | 0.89% (w/v) | [8] | |
| Economical Medium | Cane Molasses | 63.22 g/L | [7] |
| Glycerol | 22.91 g/L | [7] |
| | Soybean Powder | 3.29 g/L |[7] |
Table 2: Enhancement of Ansamitocin P-3 Production
| Condition | Fold Increase in Yield | Final Titer | Reference |
|---|---|---|---|
| Overexpression of FtsZ gene | - | 371.16 mg/L | [12] |
| Addition of Mg²⁺ | 3.0-fold | 85 mg/L | [13] |
| Addition of Isobutanol | ~4.0-fold | - | [14] |
| Inactivation of asm25 gene | > 2.0-fold | - | [6] |
| Inactivation of asm25 + Isobutanol | > 6.0-fold | - | [6] |
| Overexpression of efflux genes | - | up to 330.6 mg/L | [15][16] |
| Optimized Economical Medium | - | 141 mg/L |[7] |
Visualizations: Workflows and Pathways
The following diagrams illustrate the key processes in the production and biosynthesis of Ansamitocin P-3.
Caption: Experimental workflow for Ansamitocin P-3 production.
Caption: Simplified biosynthetic pathway of Ansamitocin P-3.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 | PLOS One [journals.plos.org]
- 4. nbinno.com [nbinno.com]
- 5. Preparative isolation and purification of anti-tumor agent ansamitocin P-3 from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Global Regulator AdpA_1075 Regulates Morphological Differentiation and Ansamitocin Production in Actinosynnema pretiosum subsp. auranticum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of Biosynthetic Ansamitocin P-3 Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced production of ansamitocin P-3 by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced production of ansamitocin P-3 by addition of isobutanol in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efflux identification and engineering for ansamitocin P-3 production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efflux identification and engineering for ansamitocin P-3 production in <i>Actinosynnema pretiosum</i> - ProQuest [proquest.com]
